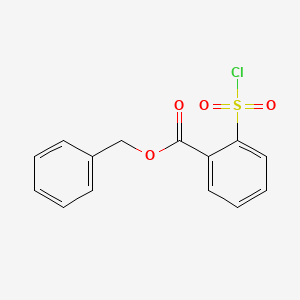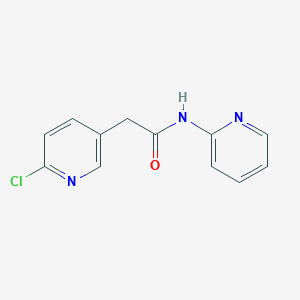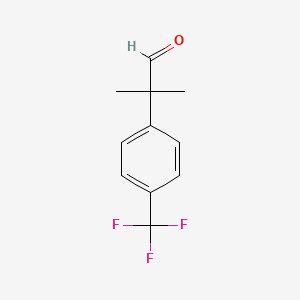
Methyl 2-(3-phenoxyphenyl)acetate
描述
Methyl 2-(3-phenoxyphenyl)acetate is an organic compound with the molecular formula C15H14O3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a methyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-phenoxyphenyl)acetate typically involves the esterification of (3-Phenoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-(3-phenoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form (3-Phenoxyphenyl)acetic acid.
Reduction: Reduction of the ester group can yield (3-Phenoxyphenyl)ethanol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: (3-Phenoxyphenyl)acetic acid
Reduction: (3-Phenoxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Methyl 2-(3-phenoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of Methyl 2-(3-phenoxyphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (3-Phenoxyphenyl)acetic acid, which can then interact with various enzymes and receptors in biological systems. The phenoxy group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in target proteins.
相似化合物的比较
Similar Compounds
- (4-Phenoxyphenyl)acetic acid methyl ester
- (2-Phenoxyphenyl)acetic acid methyl ester
- (3-Phenoxyphenyl)propionic acid methyl ester
Uniqueness
Methyl 2-(3-phenoxyphenyl)acetate is unique due to the position of the phenoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
属性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
methyl 2-(3-phenoxyphenyl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)11-12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI 键 |
DEVITRVUTHLYIP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(3-Fluoro-2-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B8596949.png)








